Cas no 40338-28-1 (1-Acetyluracil)

1-Acetyluracil is a chemically modified derivative of uracil, where an acetyl group is introduced at the N1 position of the pyrimidine ring. This structural modification enhances its stability and alters its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound is particularly useful in nucleoside chemistry for the development of analogs with potential therapeutic applications. Its acetyl group also improves solubility in organic solvents, facilitating its use in various chemical reactions. 1-Acetyluracil is characterized by its high purity and consistent performance, ensuring reliability in research and industrial processes. Its versatility makes it a preferred choice for specialized synthetic pathways.
1-Acetyluracil structure
1-Acetyluracil structure
Product Name:1-Acetyluracil
CAS No:40338-28-1
MF:C6H6N2O3
MW:154.12344121933
CID:335112
PubChem ID:319990
Update Time:2025-10-28

1-Acetyluracil Chemical and Physical Properties

Names and Identifiers

    • 2,4(1H,3H)-Pyrimidinedione,1-acetyl-
    • 1-acetylpyrimidine-2,4-dione
    • 1-N-acetyluracil
    • 1-Acetyl-1H-pyrimidin-2,4-dion
    • 1-acetyl-1H-pyrimidine-2,4-dione
    • 1-Acetyluracil
    • 1-Acetyl-uracil
    • AC1L81C5
    • KB-57286
    • N1-Acetyl uracil
    • NSC266142
    • SureCN4755093
    • 1-acetylpyrimidine-2,4(1H,3H)-dione
    • SCHEMBL4755093
    • 40338-28-1
    • CHEMBL4455634
    • NSC-266142
    • DTXSID20313068
    • F75763
    • 1-acetyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • BS-47560
    • 1-ACETYL-3H-PYRIMIDINE-2,4-DIONE
    • DB-126820
    • 1-acetyl-2,4(1H,3H)-pyrimidinedione
    • Inchi: 1S/C6H6N2O3/c1-4(9)8-3-2-5(10)7-6(8)11/h2-3H,1H3,(H,7,10,11)
    • InChI Key: NFYCBODEFCKFDM-UHFFFAOYSA-N
    • SMILES: O=C1NC(C=CN1C(C)=O)=O

Computed Properties

  • Exact Mass: 154.03788
  • Monoisotopic Mass: 154.038
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.5A^2
  • XLogP3: -1

Experimental Properties

  • Density: 1.387
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.532
  • PSA: 66.48
  • LogP: -0.80330

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Additional information on 1-Acetyluracil

Professional Introduction to 1-Acetyluracil (CAS No. 40338-28-1)

1-Acetyluracil, a derivative of uracil with the chemical formula C₅H₄N₂O₃, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. The CAS number 40338-28-1 uniquely identifies this molecule, distinguishing it from other isomers and analogs. This introduction delves into the structural, chemical, and biological properties of 1-Acetyluracil, emphasizing its role in modern research and potential applications.

The molecular structure of 1-Acetyluracil consists of a pyrimidine ring substituted with an acetyl group at the C1 position and a hydroxyl group at the C2 position. This configuration imparts unique reactivity and functionality, making it a valuable intermediate in synthetic chemistry. The presence of both carbonyl and hydroxyl groups allows for diverse chemical modifications, enabling the synthesis of more complex molecules.

In recent years, 1-Acetyluracil has garnered attention for its applications in drug discovery and development. Its structural similarity to natural nucleobases makes it a promising candidate for modulating nucleic acid interactions. For instance, studies have explored its potential as a scaffold for designing inhibitors targeting enzymes involved in DNA replication and repair. These enzymes are often implicated in various diseases, including cancer, making 1-Acetyluracil derivatives a focal point in therapeutic research.

One of the most compelling aspects of 1-Acetyluracil is its role in developing antisense oligonucleotides (ASOs). ASOs are short nucleic acid sequences designed to bind to specific mRNA targets, thereby regulating gene expression. The acetyl group in 1-Acetyluracil can be incorporated into ASOs to enhance their stability and binding affinity. Recent advancements in this field have shown that ASOs modified with 1-Acetyluracil exhibit improved pharmacokinetic properties, leading to more effective therapeutic outcomes.

Furthermore, 1-Acetyluracil has been investigated for its antimicrobial properties. The acetyl moiety contributes to its ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid replication. Preliminary studies have demonstrated that derivatives of 1-Acetyluracil exhibit promising activity against resistant strains of bacteria, offering a potential solution to the growing problem of antibiotic resistance.

The synthesis of 1-Acetyluracil typically involves acetylation of uracil under controlled conditions. Various synthetic pathways have been reported, including direct acetylation using acetic anhydride or more sophisticated methods involving enzymatic catalysis. These synthetic routes are optimized for high yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications.

From a biochemical perspective, 1-Acetyluracil interacts with cellular machinery through multiple mechanisms. Its ability to mimic natural nucleobases allows it to participate in Watson-Crick base pairing, influencing DNA and RNA structure-function relationships. This property has been leveraged in developing novel diagnostic tools and therapeutic agents targeting nucleic acid-based diseases.

The pharmacological profile of 1-Acetyluracil is another area of active research. Studies have revealed that this compound exhibits low toxicity at therapeutic doses, making it suitable for clinical translation. Additionally, its metabolic stability ensures prolonged circulation in the bloodstream, enhancing drug efficacy. These attributes position 1-Acetyluracil as a versatile building block for next-generation therapeutics.

In conclusion, 1-Acetyluracil (CAS No. 40338-28-1) is a multifunctional compound with broad applications in pharmaceutical research and development. Its unique structural features enable diverse chemical modifications and biological interactions, making it indispensable in designing novel drugs and diagnostic agents. As research continues to uncover new therapeutic potentials, the significance of 1-Acetyluracil is poised to grow further, solidifying its role as a cornerstone in modern medicinal chemistry.

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